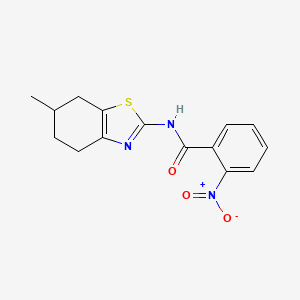

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9-6-7-11-13(8-9)22-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-5,9H,6-8H2,1H3,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXMWAPJWLGLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Amidation: The final step involves the reaction of the nitrated benzothiazole with an appropriate amine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit tumor growth by targeting specific kinases involved in cancer progression. The compound's structure allows it to interact with various biological targets, making it a candidate for further development as an anticancer agent .

Inhibition of Kinases

The compound has also been investigated for its ability to inhibit specific kinases such as JNK2 and JNK3. These kinases are critical in regulating cellular processes like apoptosis and inflammation. Inhibition of these pathways can lead to therapeutic effects in diseases characterized by excessive cell proliferation or inflammation .

Neuroprotective Effects

Potential in Neurodegenerative Diseases

Research has suggested that this compound may have neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This could be particularly beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

Use in Inflammatory Disorders

The compound's potential anti-inflammatory properties have also been explored. Studies indicate that benzothiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes that may include cyclization reactions and modifications of the benzothiazole framework. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, modulating their activity. The benzothiazole ring can also interact with various proteins, influencing their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide

- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived Compounds

Uniqueness

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of a nitro group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H17N3O2S

- Molecular Weight : 341.40 g/mol

- CAS Number : 573950-96-6

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways. For instance, inhibitors targeting JNK (c-Jun N-terminal kinase) pathways have demonstrated potential in treating various cancers by modulating apoptosis and proliferation .

- Antioxidant Properties : The presence of the benzothiazole structure suggests that this compound may exhibit antioxidant activity, which is crucial in reducing oxidative stress in cells and potentially preventing cancer progression .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Therapeutic Potential

The therapeutic applications of this compound can be summarized as follows:

- Cancer Treatment : Due to its potential to inhibit kinases and reduce inflammation, this compound may serve as a candidate for cancer therapy.

- Neurological Disorders : Compounds with similar structures have shown promise in neuroprotection and may be explored for conditions like Alzheimer's disease.

Study 1: Inhibition of JNK Pathway

A study investigated a series of benzothiazole derivatives and their effects on JNK pathways. The findings indicated that certain derivatives exhibited significant inhibition of JNK3 with an IC50 value of approximately 0.5 µM. This suggests that this compound could potentially act similarly due to structural similarities .

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that related benzothiazole compounds significantly reduced reactive oxygen species (ROS) in human cell lines. The antioxidant activity was quantified using DPPH radical scavenging assays, showing a dose-dependent effect. This supports the hypothesis that this compound may also possess similar antioxidant properties .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide in pharmaceutical research?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential. Infrared (IR) spectroscopy identifies functional groups, such as the amide carbonyl (1682 cm⁻¹) and aromatic C-C bonds (1523–1548 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy resolves structural details, e.g., methyl groups in the tetrahydrobenzothiazole ring. Thin-layer chromatography (TLC) with silica gel GF254 plates verifies purity, while UV spectrophotometry quantifies the compound using a validated linear regression model (e.g., y = 0.9999x + 0.1393, r = 0.9999) . Ensure class A volumetric glassware and calibrated balances for reproducibility .

Q. How can purity and stability of this compound be assessed during synthesis?

- Methodological Answer : Purity is evaluated via melting point analysis, TLC (using Rf values), and impurity profiling with HPLC. Stability studies under thermal and photolytic stress (e.g., ICH guidelines) identify degradation products. For example, residual solvents or byproducts like unreacted 2-nitrobenzoyl chloride can be quantified using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. What experimental strategies address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from methanol or ethanol at controlled temperatures (4–25°C) promotes crystal growth. Hydrogen bonding between the amide NH and nitro group (as seen in analogous benzothiazole derivatives) stabilizes the lattice . Use SHELX programs for structure refinement: SHELXC/D/E for phasing and SHELXL for small-molecule refinement. Validate thermal displacement parameters and hydrogen bonding networks (e.g., N–H⋯O interactions) .

Q. How does the bicyclic tetrahydrobenzothiazole moiety influence the compound’s bioactivity?

- Methodological Answer : The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold enhances lipophilicity and membrane permeability, as seen in related anticonvulsant agents . Structure-activity relationship (SAR) studies can compare methyl-substituted derivatives (e.g., 6-methyl vs. 5-ethyl) via in vitro assays. Molecular docking into target enzymes (e.g., PFOR in anaerobic organisms) reveals steric and electronic contributions of the bicyclic system .

Q. What are the key validation parameters for developing a robust HPLC method for this compound?

- Methodological Answer : Validate linearity (5–50 µg/mL), precision (intra-day RSD < 2%), accuracy (recovery 98–102%), and robustness (pH, flow rate variations). Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm. Quantify uncertainty using the total error approach (e.g., ±1.5% for sample preparation) .

Q. How can synthetic routes be optimized to avoid nitro group reduction during amide coupling?

- Methodological Answer : Use mild coupling agents like HATU or DMT-MM instead of EDCI/HOBt to minimize side reactions. Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1). Purify intermediates via flash chromatography before amidation. For example, coupling 6-methyltetrahydrobenzothiazol-2-amine with 2-nitrobenzoyl chloride in pyridine at 0°C reduces side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.